![molecular formula C17H15N5O6 B273861 N-[4-(N-{3,5-bisnitrobenzoyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B273861.png)
N-[4-(N-{3,5-bisnitrobenzoyl}ethanehydrazonoyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(N-{3,5-bisnitrobenzoyl}ethanehydrazonoyl)phenyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as BNEA and has been synthesized using various methods. In
Mechanism of Action
The mechanism of action of BNEA is not fully understood. However, it has been suggested that BNEA inhibits the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This inhibition results in an increase in the concentration of acetylcholine, leading to improved cognitive function. Moreover, BNEA has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
BNEA has been shown to have various biochemical and physiological effects. It has been shown to increase the concentration of acetylcholine in the brain, leading to improved cognitive function. Moreover, BNEA has been shown to inhibit the growth of cancer cells by inducing apoptosis. BNEA has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
BNEA has several advantages for lab experiments. It is relatively easy to synthesize, and its yield and purity can be improved through recrystallization. Moreover, BNEA has been extensively studied for its potential applications in various scientific fields. However, BNEA has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its stability can be affected by various factors, such as temperature and pH.
Future Directions
There are several future directions for research on BNEA. One area of research is to explore the potential use of BNEA as a fluorescent probe to detect the presence of metal ions in biological samples. Another area of research is to investigate the potential use of BNEA as a potential anticancer agent. Moreover, further research is needed to understand the mechanism of action of BNEA and its potential use in the treatment of Alzheimer's disease.
Synthesis Methods
BNEA can be synthesized using different methods, including the reaction of ethyl 4-aminobenzoate with 3,5-dinitrobenzoyl chloride, followed by the reaction with hydrazine hydrate and acetic anhydride. Another method involves the reaction of ethyl 4-aminobenzoate with 3,5-dinitrobenzohydrazide, followed by the reaction with acetic anhydride. The yield of BNEA using these methods is relatively high, and the purity can be improved through recrystallization.
Scientific Research Applications
BNEA has been extensively studied for its potential applications in various scientific fields. It has been used as a fluorescent probe to detect the presence of metal ions in biological samples. BNEA has also been used as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Moreover, BNEA has been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.
properties
Product Name |
N-[4-(N-{3,5-bisnitrobenzoyl}ethanehydrazonoyl)phenyl]acetamide |
---|---|
Molecular Formula |
C17H15N5O6 |
Molecular Weight |
385.3 g/mol |
IUPAC Name |
N-[(E)-1-(4-acetamidophenyl)ethylideneamino]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C17H15N5O6/c1-10(12-3-5-14(6-4-12)18-11(2)23)19-20-17(24)13-7-15(21(25)26)9-16(8-13)22(27)28/h3-9H,1-2H3,(H,18,23)(H,20,24)/b19-10+ |
InChI Key |
RKFUNKZSIWOQGA-VXLYETTFSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])/C2=CC=C(C=C2)NC(=O)C |
SMILES |
CC(=NNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=C(C=C2)NC(=O)C |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.